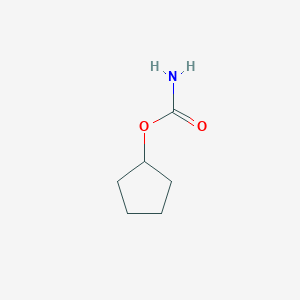![molecular formula C6H4ClN3S B188735 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione CAS No. 120759-70-8](/img/structure/B188735.png)
4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione is a chemical compound that has gained significant attention in the scientific community. It is a heterocyclic compound that contains an imidazole ring and a pyridine ring with a thione functional group. This compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, inhibit cell proliferation, and modulate cell cycle progression. Its antiviral activity may be due to its ability to inhibit viral replication and entry into host cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione exhibits biochemical and physiological effects. It has been found to induce DNA damage and oxidative stress, which may contribute to its anticancer activity. It has also been found to modulate the immune system and inhibit inflammation, which may contribute to its antiviral and antimicrobial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione in lab experiments is its ability to exhibit biological activities at low concentrations. This makes it a potential candidate for drug development. However, one of the limitations is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as an antiviral and antimicrobial agent. Further studies are also needed to understand its mechanism of action and its potential toxicity. Finally, the development of new synthesis methods may lead to the discovery of new derivatives with improved biological activities.
Méthodes De Synthèse
The synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione can be achieved using different methods. One of the most common methods involves the reaction of 4-chloro-1H-imidazole-5-carbaldehyde with 2-mercaptopyridine in the presence of a catalyst such as zinc chloride. Other methods include the reaction of 4-chloro-1H-imidazole with thiourea and 2-chloropyridine, or the reaction of 4-chloro-1H-imidazole with carbon disulfide and 2-chloropyridine.
Applications De Recherche Scientifique
4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione has been extensively studied for its potential applications in scientific research. It has been found to exhibit biological activities such as anticancer, antiviral, and antimicrobial properties. Its potential as a therapeutic agent for cancer treatment has been investigated, and it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
120759-70-8 |
|---|---|
Nom du produit |
4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione |
Formule moléculaire |
C6H4ClN3S |
Poids moléculaire |
185.64 g/mol |
Nom IUPAC |
4-chloro-1,3-dihydroimidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C6H4ClN3S/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11) |
Clé InChI |
SVTOVOPWKKJSLO-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1NC(=S)N2)Cl |
SMILES canonique |
C1=CN=C(C2=C1NC(=S)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)


![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)









